molecular formula C9H10ClNO3S B8553082 Methyl 2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionate

Methyl 2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionate

Cat. No. B8553082
M. Wt: 247.70 g/mol
InChI Key: KJKHSZJJMNCCBT-UHFFFAOYSA-N
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Patent
US07476663B2

Procedure details

3.10 g (19.1 mmol) 5-chloro-thiophene-2-carboxylic acid are combined with 4.44 ml (40 mmol) NMM and 6.42 g (20 mmol) TBTU in 50 ml THF and then stirred for 2 hours under a nitrogen atmosphere at ambient temperature. Then 2.79 g (20 mmol) methyl 2-aminopropionate-hydrochloride and 50 ml THF are added and the mixture is stirred for a further 16 hours at ambient temperature. Then the reaction mixture is poured into water, extracted with ethyl acetate, the combined organic phases are washed with sat. sodium hydrogen carbonate solution, water, 0.5-molar hydrochloric acid, water and sat. sodium chloride solution, dried over magnesium sulphate and evaporated down completely i. vac.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
4.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.42 g
Type
reactant
Reaction Step Three
Name
methyl 2-aminopropionate-hydrochloride
Quantity
2.79 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.CN1CCOCC1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.Cl.[NH2:40][CH:41]([CH3:46])[C:42]([O:44][CH3:45])=[O:43]>C1COCC1.O>[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:40][CH:41]([CH3:46])[C:42]([O:44][CH3:45])=[O:43])=[O:9])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)O
Step Two
Name
Quantity
4.44 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
6.42 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Step Four
Name
methyl 2-aminopropionate-hydrochloride
Quantity
2.79 g
Type
reactant
Smiles
Cl.NC(C(=O)OC)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours under a nitrogen atmosphere at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 16 hours at ambient temperature
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with sat. sodium hydrogen carbonate solution, water, 0.5-molar hydrochloric acid, water and sat. sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down completely

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(S1)C(=O)NC(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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